molecular formula C10H19NO4S B13230069 Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate

Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate

Cat. No.: B13230069
M. Wt: 249.33 g/mol
InChI Key: PMAOVRBSZZZARO-UHFFFAOYSA-N
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Description

Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate is a synthetic organic compound featuring a piperidine ring substituted with a methanesulfonylmethyl group and a methyl propanoate ester. Its molecular formula is C11H19NO4S, and it combines structural elements of piperidine (a six-membered heterocyclic amine) with sulfonyl and ester functionalities.

For example, tert-butyl 3-(piperidin-4-yl)propanoate (a related ester) is synthesized by introducing a tert-butyl ester to a piperidine precursor, highlighting the versatility of ester group modifications in tuning steric and electronic properties .

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-(piperidin-4-ylmethylsulfonyl)propanoate

InChI

InChI=1S/C10H19NO4S/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3

InChI Key

PMAOVRBSZZZARO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with methanesulfonyl chloride to form piperidin-4-ylmethanesulfonyl chloride. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Chemical Properties

The table below compares Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate with key analogs:

Compound Name Structural Features Key Chemical Properties
This compound Piperidine + methanesulfonylmethyl + methyl ester High polarity due to sulfonyl group; moderate steric hindrance
Methyl 3-(piperidin-4-yl)propanoate Piperidine + methyl ester Lower polarity; increased basicity of piperidine nitrogen
Tert-butyl 3-(piperidin-4-yl)propanoate Piperidine + tert-butyl ester High steric hindrance; slower hydrolysis due to bulky ester
Ethyl 3-(piperidin-3-yl)propanoate HCl Piperidine (3-position) + ethyl ester Altered receptor binding due to piperidine substitution position
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate Piperidine + sulfanyl + methyl ester Thioether group enhances lipophilicity

Key Observations :

  • This may improve solubility in aqueous environments but reduce membrane permeability .
  • Substituent positioning on the piperidine ring (e.g., 3-yl vs. 4-yl) significantly affects biological activity. For instance, Ethyl 3-(piperidin-3-yl)propanoate HCl shows distinct pharmacokinetics compared to 4-yl analogs .

Key Observations :

  • The target compound’s methanesulfonyl group may mimic sulfonamide-based drugs (e.g., protease inhibitors) by interacting with catalytic residues in enzymes like acetylcholinesterase .
  • Piperidine esters without sulfonyl groups (e.g., Methyl 3-(piperidin-4-yl)propanoate) exhibit more generalized bioactivity, often tied to the basicity of the piperidine nitrogen .

Biological Activity

Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a methanesulfonyl group and a propanoate moiety. Its molecular formula is C12H19N1O4SC_{12}H_{19}N_{1}O_{4}S with a molecular weight of approximately 273.35 g/mol. The compound can be synthesized through various organic reactions, typically involving piperidine derivatives and sulfonylation processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. typhiTBD
Other Piperidine DerivativesB. subtilis93.7 - 46.9 μg/mL

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural characteristics that contribute to this activity include:

  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to cancer cell targets.
  • Substituent Variability : Modifications on the piperidine ring can significantly alter biological activity, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluating the cytotoxic effects of piperidine derivatives found that certain modifications led to enhanced activity against human cancer cell lines. The most effective compounds were those that incorporated electron-withdrawing groups which improved binding interactions with target proteins .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties of synthesized piperidine compounds demonstrated significant activity against multiple strains, indicating that this compound may possess similar properties .

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